2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of both bromine and fluorine atoms attached to the benzene ring, along with a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid. One common method is the regioselective aromatic bromination using N-bromosuccinimide (NBS) under aqueous conditions at room temperature . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-6-fluoromandelic acid may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoromandelic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex aromatic structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination under aqueous conditions.
Fluorinating Agents: Such as Selectfluor or DAST for selective fluorination.
Palladium Catalysts: Employed in coupling reactions under mild conditions.
Major Products Formed:
Substituted Aromatics: Resulting from substitution reactions.
Alcohols and Derivatives: From reduction of the carboxylic acid group.
Coupled Products: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-6-fluoromandelic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
- 2-Bromo-6-fluorobenzoic acid
- 2-Bromo-6-fluorophenol
- 2-Bromo-6-fluoroaniline
Comparison: 2-Bromo-6-fluoromandelic acid is unique due to the presence of both bromine and fluorine atoms on the mandelic acid scaffold. This dual substitution imparts distinct chemical and physical properties compared to its analogs, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrFO3 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
NNBPTGWRHGUSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.